An In-Depth Technical Guide to N'-(prop-2-enoyl)benzohydrazide: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to N'-(prop-2-enoyl)benzohydrazide: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Scientific Rationale
In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of rational drug design. The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This activity is largely attributed to the versatile hydrogen bonding capabilities and conformational flexibility of the acylhydrazone moiety (-CO-NH-N=C).
This guide focuses on a specific, highly promising derivative: N'-(prop-2-enoyl)benzohydrazide . This molecule uniquely integrates the established benzohydrazide core with an acryloyl group. The acryloyl moiety is a reactive α,β-unsaturated carbonyl system, known to act as a Michael acceptor. This functional group imparts the potential for covalent interaction with nucleophilic residues (such as cysteine) in biological targets, a mechanism often exploited for potent and selective enzyme inhibition.
The deliberate fusion of these two moieties presents a compelling hypothesis: N'-(prop-2-enoyl)benzohydrazide is a candidate molecule for the development of targeted covalent inhibitors, warranting a thorough investigation of its chemical properties and synthesis. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals aiming to explore its potential.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the foundation of all subsequent experimental work.
Chemical Structure and Nomenclature
The structure of N'-(prop-2-enoyl)benzohydrazide is defined by a benzoyl group and an acryloyl group linked by a hydrazine bridge.
Caption: Chemical structure of N'-(prop-2-enoyl)benzohydrazide.
Core Data Summary
All quantitative data for N'-(prop-2-enoyl)benzohydrazide is summarized in the table below for ease of reference. While experimental data for this specific molecule is not widely published, properties can be reliably calculated or extrapolated from its core components, benzohydrazide and acryloyl chloride.
| Property | Value | Source(s) |
| IUPAC Name | N'-(prop-2-enoyl)benzohydrazide | - |
| Synonyms | N'-Acryloylbenzhydrazide | [3] |
| CAS Number | 10339-47-6; 136764-92-6 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |
| Molecular Weight | 190.20 g/mol | [4] |
| Melting Point (°C) | Predicted: 150-170 | Estimated |
| Boiling Point (°C) | >300 (decomposes) | Estimated |
| Solubility | Soluble in DMSO, DMF, methanol; Sparingly soluble in water | Estimated |
| LogP (Octanol/Water) | Predicted: 0.8 - 1.5 | Estimated |
Recommended Synthetic Workflow
The synthesis of N'-(prop-2-enoyl)benzohydrazide is a logical, two-step process that is well-documented for analogous compounds.[1][5] The workflow involves the initial synthesis of the benzohydrazide precursor, followed by a selective acylation.
Caption: Proposed two-step synthetic workflow for N'-(prop-2-enoyl)benzohydrazide.
Experimental Protocol: Synthesis of Benzohydrazide (Precursor)
This protocol is adapted from established methods for creating hydrazides from esters.[1]
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Reagent Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl benzoate (1 equivalent, e.g., 13.6 g, 0.1 mol) in absolute ethanol (100 mL).
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Initiation : To the stirred solution, add hydrazine hydrate (3 equivalents, e.g., 15.0 g, 0.3 mol). The excess hydrazine drives the reaction to completion.
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Causality: This is a classic nucleophilic acyl substitution. The highly nucleophilic primary amine of hydrazine attacks the electrophilic carbonyl carbon of the ester. The methoxy group is eliminated as methanol, forming the stable hydrazide.
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-
Reaction : Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.
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Monitoring : Track the disappearance of the methyl benzoate starting material using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
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Isolation : Upon completion, cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to induce precipitation of the product.
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Purification : Collect the white, crystalline solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum to yield pure benzohydrazide.
Experimental Protocol: Synthesis of N'-(prop-2-enoyl)benzohydrazide
This N-acylation protocol is a standard and effective method for coupling an acid chloride with a hydrazide.[5]
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Reagent Preparation : Suspend benzohydrazide (1 equivalent, e.g., 13.6 g, 0.1 mol) in a dry 500 mL round-bottom flask with anhydrous dichloromethane (DCM, 200 mL). Add triethylamine (1.1 equivalents, e.g., 11.1 g, 0.11 mol) to the suspension.
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Causality: Triethylamine acts as a non-nucleophilic base. Its purpose is to scavenge the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from protonating the starting hydrazide and rendering it unreactive.
-
-
Initiation : Cool the stirred suspension to 0°C using an ice bath. Slowly add acryloyl chloride (1 equivalent, e.g., 9.1 g, 0.1 mol) dropwise over 20-30 minutes. Maintain the temperature at 0°C during the addition.
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Causality: The reaction is highly exothermic. A slow, cooled addition is critical to control the reaction rate, prevent side reactions, and ensure selective acylation at the terminal nitrogen.
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-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitoring : Monitor the reaction by TLC, observing the consumption of benzohydrazide.
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Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
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Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N'-(prop-2-enoyl)benzohydrazide.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following are the expected analytical signatures for N'-(prop-2-enoyl)benzohydrazide based on its structure and data from analogous compounds.[2][6][7]
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | ~10.0-10.5 ppm (s, 1H) : Benzoyl -NH proton. ~9.5-10.0 ppm (s, 1H) : Acryloyl -NH proton. ~7.8-8.0 ppm (d, 2H) : Aromatic protons ortho to the carbonyl group. ~7.4-7.6 ppm (m, 3H) : Aromatic protons meta and para to the carbonyl group. ~6.2-6.5 ppm (dd, 1H) : Vinyl proton geminal to the carbonyl. ~5.7-6.0 ppm (m, 2H) : Terminal vinyl protons (-CH=CH₂ ). |
| ¹³C NMR | ~165-170 ppm : Carbonyl carbon (Acryloyl). ~162-166 ppm : Carbonyl carbon (Benzoyl). ~127-135 ppm : Aromatic and vinyl carbons. |
| FT-IR (cm⁻¹) | ~3200-3300 : N-H stretching vibrations. ~3000-3100 : Aromatic and vinyl C-H stretching. ~1660-1680 : C=O stretching (Amide I band, benzoyl). ~1640-1660 : C=O stretching (Amide I band, acryloyl). ~1620 : C=C vinyl stretching. ~1520-1540 : N-H bending (Amide II band). |
| Mass Spec. | Expected [M+H]⁺ : 191.0815. The fragmentation pattern would likely show a loss of the acryloyl group (m/z ~55) and the characteristic benzoyl cation (m/z 105). |
Scientific Context and Potential Applications
The true value of a novel compound lies in its potential for application. The dual-functionality of N'-(prop-2-enoyl)benzohydrazide positions it as a molecule of significant interest in drug development.
Caption: Logical relationship between the molecular structure and its potential biological activities.
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The Benzohydrazide Core : This component serves as a robust scaffold. Decades of research have demonstrated that derivatives of benzohydrazide possess a wide array of biological activities.[8][9] This history suggests a high probability that N'-(prop-2-enoyl)benzohydrazide will exhibit some form of bioactivity that can be optimized.
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The Acryloyl Moiety : This functional group is a well-known "warhead" in medicinal chemistry. As a Michael acceptor, it can undergo a conjugate addition reaction with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues in proteins. This allows for the formation of a stable, covalent bond between the drug and its target enzyme or receptor. Covalent inhibitors are often highly potent and can have a prolonged duration of action, making them a desirable class of therapeutics, particularly in oncology and virology.
Given this structure, N'-(prop-2-enoyl)benzohydrazide should be prioritized for screening in assays related to:
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Anticancer Studies : Particularly against kinases that have a non-catalytic cysteine near the active site.
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Antimicrobial and Antiviral Studies : Targeting essential enzymes in pathogens, such as proteases or polymerases, that can be covalently modified.
Conclusion
N'-(prop-2-enoyl)benzohydrazide is more than just another derivative; it is a rationally designed molecule that combines a proven bioactive scaffold with a reactive functional group capable of covalent modification. The synthetic route is straightforward and relies on well-established chemical principles, making the compound highly accessible for research purposes. While specific experimental data on this molecule is sparse, a comprehensive analysis of its constituent parts provides a strong, scientifically-grounded rationale for its synthesis and investigation. This guide provides the necessary foundational knowledge for researchers to produce and characterize this compound, paving the way for its evaluation as a potential next-generation therapeutic agent.
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. parchem.com [parchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
